Tamarindus indica, commonly known as tamarind, is a tropical fruit-bearing tree belonging to the Fabaceae family. The extract from tamarind, often referred to as "Tamarindus extract," has garnered attention for its diverse bioactive compounds and potential applications in various fields, including medicine and nanotechnology. The primary source of tamarind extract is the pulp of the fruit, which contains a variety of phytochemicals such as flavonoids, phenolic acids, and polysaccharides.
Tamarindus indica is native to Africa but is widely cultivated in tropical and subtropical regions around the world. The fruit pulp, seeds, and leaves are utilized for their medicinal properties and nutritional value. Various extraction methods, including aqueous and ethanolic extraction, are employed to isolate bioactive compounds from tamarind.
The synthesis of compounds using Tamarindus extract can be categorized into several eco-friendly approaches. Notably, the extract has been used in the green synthesis of nanoparticles, such as cobalt aluminate and silver nanoparticles. These methods leverage the natural reducing and stabilizing properties of the phytochemicals present in tamarind.
The synthesis processes are monitored using various characterization techniques such as UV-Visible spectroscopy, Fourier Transform Infrared spectroscopy (FTIR), Scanning Electron Microscopy (SEM), and X-ray diffraction (XRD) to confirm the formation and morphology of nanoparticles.
The molecular structure of key bioactive compounds from Tamarindus extract includes:
The structural analysis is supported by mass spectrometry and infrared spectroscopy data that identify functional groups and confirm molecular identities.
Tamarindus extract participates in several chemical reactions, particularly in nanoparticle synthesis:
The reaction conditions (pH, temperature, concentration) significantly influence the size and morphology of synthesized nanoparticles.
The mechanism by which Tamarindus extract exerts its biological effects involves:
Experimental studies have demonstrated that tamarind extracts exhibit synergistic effects when combined with conventional antibiotics against various pathogens .
Characterization techniques like FTIR confirm the presence of specific functional groups that contribute to the extract's bioactivity.
Tamarindus extract has a wide range of applications:
Tamarindus indica L. occupies a distinctive phylogenetic position within the Fabaceae family, specifically nested in the subfamily Caesalpinioideae. This subfamily is characterized by zygomorphic flowers, imbricate petal aestivation, and the presence of phenolic compounds in seed coats—all traits observed in tamarind [3] [6]. Unlike mimosoid legumes that typically form actinomorphic floral structures, Caesalpinioideae exhibits transitional floral symmetry, with tamarind flowers displaying a distinct bilateral arrangement [3].
The genus Tamarindus is monotypic, containing only T. indica as its sole recognized species [5] [6]. This taxonomic singularity underscores its evolutionary distinctiveness among legumes. Recent molecular phylogenetic analyses confirm its placement within the tribe Detarieae, closely aligned with the Amherstieae clade based on chloroplast matK and nuclear ribosomal ITS sequences [3] [6]. The tree shares synapomorphies with other Caesalpinioids, including pinnately compound leaves, crustaceous fruit pods, and pulvinate leaflets that exhibit nyctinastic movement (closing at night) [6] [7].
Table 1: Taxonomic Hierarchy of Tamarindus indica
Rank | Classification | Key Characteristics |
---|---|---|
Domain | Eukarya | Membrane-bound organelles |
Kingdom | Plantae | Photosynthetic autotrophs |
Division | Magnoliophyta | Flowering plants |
Class | Magnoliopsida | Dicotyledonous plants |
Order | Fabales | Nitrogen-fixing capacity |
Family | Fabaceae | Legume fruit (pod) |
Subfamily | Caesalpinioideae | Zygomorphic flowers |
Genus | Tamarindus | Monotypic genus |
Species | indica | Indehiscent pods with edible pulp |
Leaf Architecture: Tamarind leaves exhibit paripinnate composition with 10–18 pairs of opposite leaflets [3] [6]. Leaflets are narrowly oblong (1.2–3.2 cm × 0.3–1.1 cm), with entire margins, emarginate apices, and oblique bases. Quantitative studies across Indian and Iranian accessions reveal significant variation: leaf length ranges 35.38–97.68 mm and leaf width 17.98–33.65 mm [4] [2]. The genotypic coefficient of variation (GCV) for leaf traits exceeds 21%, indicating substantial genetic control over morphology [2].
Floral Morphology: Inflorescences are axillary racemes (2–6 cm long) bearing hermaphroditic flowers [6]. Each flower has four sepals fused at the base, and five petals differentiated into three upper obovate petals (10–13 mm long) with red venation and two lower vestigial petals [3] [6]. Floral buds are enclosed by caducous bracteoles that abscise during anthesis. The androecium consists of three fertile stamens with filaments fused into a curved tube and four sterile staminodes [6].
Pod Structure: Fruits are indehiscent legumes (pods) with brittle, brown exocarps [5] [7]. Pods measure 5–18 cm in length and show significant intraspecific variation: Indian genotypes range 33.23–127.24 mm, while Iranian accessions vary in weight (0.65–9.79 g) [4] [2]. Pods exhibit irregular constrictions between seeds due to partial ovule abortion. The pulp-to-seed ratio varies among varieties: sour types typically contain 55% pulp, 34% seeds, and 11% shell by weight [3].
Table 2: Quantitative Morphological Variation in Tamarindus indica
Trait | Minimum | Maximum | Mean ± SD | CV (%) | Region |
---|---|---|---|---|---|
Leaf length (mm) | 35.38 | 97.68 | 61.24 ± 14.32 | 23.50 | Iran [4] |
Leaf width (mm) | 17.98 | 33.65 | 24.86 ± 3.87 | 21.68 | Iran [4] |
Fruit length (mm) | 33.23 | 127.24 | 82.45 ± 22.17 | 29.98 | India [2] |
Fruit weight (g) | 0.65 | 9.79 | 4.21 ± 1.89 | 31.03 | Iran [4] |
Pulp weight (g) | 0.32 | 6.84 | 2.87 ± 1.24 | 30.49 | India [2] |
Seeds per pod | 3 | 12 | 6.2 ± 2.4 | 38.71 | Multiple [3] [5] |
Molecular analyses have revolutionized understanding of tamarind's evolutionary relationships. Studies employing Start Codon Targeted (SCoT) and Sequence-Related Amplified Polymorphism (SRAP) markers reveal high polymorphism levels in Indian populations [1]. Among 46 tested markers, 10 SCoT and 10 SRAP primers showed polymorphism, with polymorphic information content (PIC) values averaging 0.40 (range: 0.38–0.45), indicating robust discriminatory power for genotyping [1].
Neighbor-joining trees constructed from 91 Indian genotypes resolved four distinct genetic clusters, corresponding to 80% probability thresholds in STRUCTURE analysis [1]. Principal Component Analysis (PCA) of molecular variance attributed 31.83% to axis 1, 12.40% to axis 2, and 9.99% to axis 3, suggesting multidimensional genetic divergence [1]. Analysis of Molecular Variance (AMOVA) further quantified distribution: 2% among populations, 10% among individuals, and 88% within individuals [1]. This implies high intrapopulation heterozygosity despite limited geographic structuring.
Chloroplast DNA sequencing places tamarind within the Detarioideae clade, sharing a common ancestor with Amherstia and Brownea approximately 25–30 MYA [3] [6]. The species exhibits closer affinity to African genera (e.g., Dialium) than Asian legumes, supporting its African origin despite early naturalization in Asia [5] [6]. Nuclear microsatellite data reveal transcontinental gene flow, likely facilitated by human-mediated dispersal along historic trade routes [1] [5].
Three primary varietal groups dominate global tamarind populations based on biochemical and morphological traits:
Table 3: Genetic Differentiation of Tamarind Varietal Groups
Parameter | Sweet Varieties | Sour Varieties | Red Varieties | Analysis Method |
---|---|---|---|---|
Primary Use | Fresh consumption, desserts | Industrial tartaric acid, chutneys | Natural colorants, nutraceuticals | Ethnobotanical [4] [5] |
Pulp pH | 4.2–5.1 | 2.8–3.4 | 3.5–4.0 | Titration [2] [4] |
Total Soluble Solids (°Brix) | ≥40.5 | ≤32.7 | 35.2–38.6 | Refractometry [2] |
Key Genetic Markers | Sucrose synthase SNP (G→A) | SCoT-07 (220 bp) | ANS promoter deletion | PCR-based profiling [1] [4] |
Cluster Affiliation | Group I (NJ tree) | Group III (NJ tree) | Group II (NJ tree) | STRUCTURE (K=4) [1] |
Hybridization between varieties occurs naturally in overlapping ranges. In India’s Western Ghats, introgressive hybridization between sweet and sour types generates recombinant genotypes with intermediate acidity [1]. Similarly, Iranian populations from Bahoukalat and Tis regions form distinct genetic clusters (FST=0.22), with admixed genotypes in contact zones [4]. Ward’s hierarchical clustering of 55 Iranian accessions resolved four subgroups, with Bahoukalat-37 and Tis-10 representing divergent phenotypes [4].
Conservation efforts prioritize core collections capturing maximal diversity. For Indian germplasm, 15 genotypes preserve 95% of allelic diversity based on SCoT markers [1]. In Iran, multivariate analysis identified Bahoukalat-31, Bahoukalat-33, and Tis-7 as genetically unique accessions for ex-situ conservation [4].
The compounds discussed include: Tamarindus extract, tartaric acid, anthocyanins, polyphenols, flavonoids, tannins, succinic acid, taxifolins, catechin, terpenoids, naringenin, isovitexin, vitexin.
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